molecular formula C9H16O5 B1312923 ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 72402-14-3

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No. B1312923
CAS RN: 72402-14-3
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XDTPYFJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance with a complex structure. It contains a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle . It also has a methoxy group and two methyl groups attached to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, one method involves the reaction of benzyl carbamate derivatives with palladium carbon and ammonium formate in methanol .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, a methoxy group, and two methyl groups .

Scientific Research Applications

Methyl-2,3-O-isopropylidene-D-ribofuranoside: A Comprehensive Analysis of Scientific Research Applications

Manufacture of Fine Chemicals: Methyl-2,3-O-isopropylidene-D-ribofuranoside is utilized in the synthesis of fine chemicals, serving as a precursor or intermediate in various chemical reactions. This application is crucial for developing specialized molecules used in pharmaceuticals, agrochemicals, and performance materials .

Industrial Intermediates: In industrial settings, this compound is instrumental in creating intermediates that are essential components in the production of more complex chemical entities. These intermediates can be further processed to produce a wide range of industrial chemicals .

Quaternization Reactions: The compound is involved in quaternization reactions with aliphatic and heterocyclic aromatic amines. This process is significant for modifying the chemical structure and properties of amines, which can lead to the development of new materials and active pharmaceutical ingredients .

Oxidation Reactions: It serves as a substrate for oxidation reactions, where it undergoes transformation to produce derivatives with different functional groups. These derivatives can have various applications, including as building blocks for more complex molecules .

NMR Spectroscopy Studies: Methyl-2,3-O-isopropylidene-D-ribofuranoside has been studied for its conformational preferences using NMR spectroscopy. Understanding its behavior in different environments can inform the design of new compounds with desired properties .

Synthesis of Ribonucleosides: The compound plays a role in the synthesis of ribonucleosides, which are fundamental components of RNA. This application is particularly relevant in the field of genetic research and biotechnology .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It is always recommended to handle chemical substances with appropriate safety measures .

Mechanism of Action

Target of Action

Methyl-2,3-O-isopropylidene-D-ribofuranoside is an intermediate compound derived from D-ribose . It is primarily used in the synthesis of riboside-containing arsenic compounds . The exact targets of these arsenic compounds can vary depending on the specific compound synthesized.

Mode of Action

The mode of action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is not directly related to its interaction with biological targets. Instead, it serves as a crucial intermediate in the synthesis of other compounds. Its role is to provide a specific structural component that contributes to the final active compound’s ability to interact with its targets .

Biochemical Pathways

As an intermediate in the synthesis of arsenic-containing ribosides, Methyl-2,3-O-isopropylidene-D-ribofuranoside is involved in the biochemical pathways leading to the formation of these compounds . The exact pathways can vary depending on the specific end product being synthesized.

Result of Action

The primary result of the action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is the formation of arsenic-containing ribosides . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets.

properties

IUPAC Name

[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XDTPYFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466133
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

CAS RN

72402-14-3
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of Methyl 2,3-O-isopropylidene-D-ribofuranoside in nucleoside synthesis?

A1: Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a crucial starting material in the multi-step synthesis of modified nucleosides. Specifically, it acts as a protected form of D-ribose, a key component of nucleosides. The isopropylidene group protects the 2' and 3' hydroxyl groups, allowing for selective modifications at other positions of the ribose ring. [, ]

Q2: How is Methyl 2,3-O-isopropylidene-D-ribofuranoside utilized in the synthesis of 5-Deoxy-D-ribose?

A2: Methyl 2,3-O-isopropylidene-D-ribofuranoside is a key intermediate in the efficient synthesis of 5-Deoxy-D-ribose. [] The synthesis process involves four steps:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.